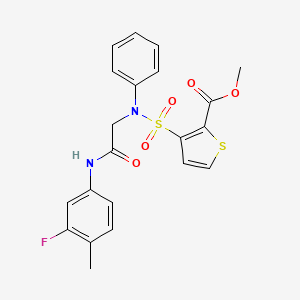

![molecular formula C17H21NO2 B2964387 2-氮杂双环[2.2.1]庚-5-烯-3-羧酸,2-[(1R)-1-苯乙基],乙酯,(1S,3S,4R)- CAS No. 134984-63-7](/img/structure/B2964387.png)

2-氮杂双环[2.2.1]庚-5-烯-3-羧酸,2-[(1R)-1-苯乙基],乙酯,(1S,3S,4R)-

描述

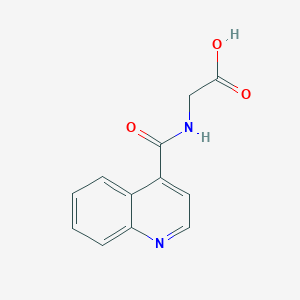

The compound “2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-” is a bicyclic γ-lactam . It is also referred to as vince lactam . It is a versatile intermediate in the synthesis of carbocyclic nucleosides .

Synthesis Analysis

The synthesis of this compound involves several steps. The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .Molecular Structure Analysis

The molecular structure of this compound is complex due to its bicyclic nature . The compound is a γ-lactam, which is a type of lactam with a four-membered ring .Chemical Reactions Analysis

The compound undergoes a novel skeletal rearrangement under acidic conditions . It reacts with aroyl chloride and the subsequent hydrolysis of the ester group provides 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives undergo a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .科学研究应用

化学反应和重排

小林等人(1992 年)探索了在酸性条件下将 2-氮杂双环[2.2.1]庚-5-烯-3-羧酸衍生物重排为 2-氧杂双环[3.3.0]-辛-7-烯-3-酮,展示了其在复杂化学转化中的应用 (小林、小野和加藤,1992)。

双环氨基酸衍生物的合成

瓦尔德曼和布劳恩(1991 年)在水溶液中使用氮杂-狄尔斯-阿尔德反应合成了甲基和乙基 2-氮杂双环[2.2.1]庚烷-3-羧酸酯的衍生物,突出了其在新型氨基酸衍生物合成中的潜力 (瓦尔德曼和布劳恩,1991)。

二肽模拟物和立体控制合成

穆尔策等人(2000 年)对 2-氧代-3-(N-Cbz-氨基)-1-氮杂双环[4.3.0]壬烷-9-羧酸酯的所有八个立体异构体进行了立体控制合成,展示了其在创建刚性二肽模拟物中的用途 (穆尔策、舒尔岑和巴茨,2000)。

开环复分解聚合的制备

舒勒、曼宁和基斯林(1996 年)制备了 (R)-(+)-7-氧杂双环[2.2.1]庚-5-烯-外消旋-2-羧酸,这是开环复分解聚合 (ROMP) 中使用的底物的先驱,展示了其在高级聚合物合成中的用途 (舒勒、曼宁和基斯林,1996)。

橄榄酸类似物的合成

贝特森等人(1985 年)合成了与橄榄酸相关的 C(6)-取代的 7-氧代-1 -氮杂双环[3.2.0]庚-2-烯-2-羧酸酯,说明了该化学物质在创建复杂的抗生素结构中的作用 (贝特森、奎因、斯梅尔和南盖特,1985)。

生物碱型骨架的多组分合成

索纳格利亚等人(2012 年)在多组分方法中利用 N-烯丙基 3-内消旋氨基-7-氧杂双环[2.2.1]庚-5-烯-2-外消旋-羧酸组装具有 2-氮杂-7-氧杂双环[4.3.0]壬烷骨架的天然产物样化合物,该骨架常见于各种生物碱中 (索纳格利亚、班菲、里瓦和巴索,2012)。

抗菌应用

柴本等人(1980 年)从发酵液中分离出新的 β-内酰胺抗生素,表明该化合物在开发新型抗菌剂方面具有潜力 (柴本、木木、西野、中村、清岛、冈村、冈部、冈本、深川、岛内、石仓和莱因,1980)。

立体选择性合成

中野等人(1997 年)制备了旋光活性 2-氮杂降冰片基甲醇,并催化了二乙基锌对醛的非对映选择性加成,展示了该化合物在不对称合成中的作用 (中野、熊谷、松崎、兜和本乡,1997)。

属性

IUPAC Name |

ethyl (1S,3S,4R)-2-[(1R)-1-phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-3-20-17(19)16-14-9-10-15(11-14)18(16)12(2)13-7-5-4-6-8-13/h4-10,12,14-16H,3,11H2,1-2H3/t12-,14+,15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPVULUCPUMGINO-BVUBDWEXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C2CC(N1C(C)C3=CC=CC=C3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1[C@H](C)C3=CC=CC=C3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2964304.png)

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-ethylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2964306.png)

![2-(Aminomethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2964307.png)

![3-(2,4-dimethoxyphenyl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2964313.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2964316.png)

![7-[(2,4-dichlorophenyl)methyl]-8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2964324.png)